N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate

Catalog No.
S13174950
CAS No.
94157-76-3
M.F
C22H25N5O6S
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)a...

CAS Number

94157-76-3

Product Name

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate

IUPAC Name

dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium;methyl sulfate

Molecular Formula

C22H25N5O6S

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C21H21N5O2.CH4O4S/c1-24(2)18-12-14-20(15-13-18)25(3)19-8-4-16(5-9-19)22-23-17-6-10-21(11-7-17)26(27)28;1-5-6(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)

InChI Key

FKUZAEQDMSPBFM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)N(C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate is a complex organic compound characterized by its azo dye structure, which includes a nitrophenyl group. The compound's systematic name reflects its intricate molecular architecture, comprising multiple functional groups including trimethylammonium and azo linkages. Its chemical formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, and it has a molecular weight of approximately 398.45 g/mol. This compound is notable for its vibrant color, which is typical of azo dyes, and its potential applications in various fields such as textiles and biological research.

The reactions involving N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate primarily include:

  • Azo Coupling Reactions: This compound can participate in further azo coupling reactions, where it can react with other aromatic amines to form new azo compounds.
  • Nucleophilic Substitution: The presence of the trimethylammonium group allows for nucleophilic substitution reactions, where nucleophiles can attack the nitrogen atom.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's properties and reactivity.

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate has been studied for its biological activity, particularly as a dye in biological assays. Azo dyes are known to exhibit various degrees of toxicity and mutagenicity, which can affect cellular processes. Some studies suggest that certain azo compounds can induce oxidative stress or have antimicrobial properties, making them of interest in pharmacological research.

The synthesis of N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate typically involves:

  • Azo Coupling: The initial formation of the azo linkage is achieved by coupling a diazonium salt derived from 4-nitroaniline with an appropriate aromatic amine.
  • Methylation: The resulting compound undergoes methylation using methyl iodide or dimethyl sulfate to introduce the trimethylammonium group.
  • Salt Formation: Finally, the compound is treated with methyl sulfate to form the corresponding methyl sulfate salt.

This compound has several applications:

  • Dyes and Pigments: It is primarily used as a dye in textiles due to its vibrant color.
  • Biological Stains: Its properties make it suitable for use as a biological stain in microscopy.
  • Research: It serves as a model compound in studies related to dye degradation and environmental impact assessments.

Interaction studies involving N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate often focus on:

  • Cellular Uptake: Investigating how effectively the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Binding Affinity: Studies may assess how the compound interacts with various biomolecules, including proteins and nucleic acids.
  • Toxicological Assessments: Evaluating potential cytotoxic effects and mechanisms of action on different cell lines.

Several compounds share structural characteristics with N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N,N-Diethyl-4-(4-nitrophenylazo)anilineContains an azo group; lacks trimethylammoniumUsed in similar dye applications but has different solubility properties .
Methyl OrangeAzo dye with sulfonic acid groupsCommonly used as a pH indicator; differs in functional groups .
Sudan IAzo dye with hydrophobic characteristicsKnown for its application in food coloring; exhibits different toxicity profiles .

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate stands out due to its specific trimethylammonium group and its potential for biological applications, differentiating it from other azo dyes that may lack this functionalization or possess different substituents.

This comprehensive overview highlights the multifaceted nature of N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate, emphasizing its significance in both industrial and research contexts.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

487.15255471 g/mol

Monoisotopic Mass

487.15255471 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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